4,5-diiodo-1H-1,2,3-triazole

Description

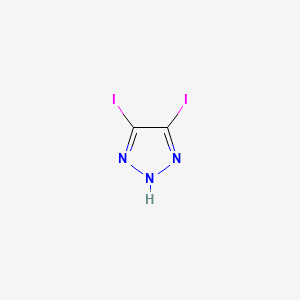

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-diiodo-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HI2N3/c3-1-2(4)6-7-5-1/h(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEAMRHKHMPDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HI2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28194-09-4 | |

| Record name | 4,5-Diiodo-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,5 Diiodo 1h 1,2,3 Triazole and Its Derivatives

N-Alkylation and Regioselective Functionalization of 4,5-Diiodo-1H-1,2,3-Triazole

Generation of N1- and N2-Alkyl-4,5-Diiodo-1,2,3-Triazole Tautomers

The N-alkylation of this compound is a key synthetic step that leads to the formation of two distinct constitutional isomers: N1- and N2-alkylated tautomers. rsc.org As a symmetrical 4,5-disubstituted triazole, the parent compound can be alkylated on either the N1 or N2 nitrogen atoms of the triazole ring, resulting in a mixture of derivatives. ekb.eg

The synthesis of these tautomers is typically achieved through the reaction of this compound with various alkylating agents in the presence of a base. ekb.eg Common alkylating agents include alkyl halides (such as methyl iodide or ethyl bromide), dimethyl sulfate, and diazomethane. ekb.egbhu.ac.in The reaction yields both 1-alkyl-4,5-diiodo-1,2,3-triazole and 2-alkyl-4,5-diiodo-1,2,3-triazole. For instance, the N-alkylation of this compound (compound 3 in the referenced study) was explicitly shown to produce both tautomeric forms. rsc.org The structures of resulting products such as 2-methyl-4,5-diiodo-1,2,3-triazole and 1-ethyl-4,5-diiodo-1,2,3-triazole have been confirmed through methods like X-ray crystal analysis. rsc.org

General methods for N-alkylation of unsubstituted 1,2,3-triazoles often result in a mixture of N-alkyl derivatives. ekb.eg The specific ratio of the N1- and N2-isomers is highly dependent on the reaction conditions and the nature of the alkylating agent used. bhu.ac.in

| Parent Compound | Alkylating Agent | Resulting Tautomers | Reference |

|---|---|---|---|

| This compound | Methylating Agent (e.g., Methyl Iodide) | 1-methyl-4,5-diiodo-1,2,3-triazole & 2-methyl-4,5-diiodo-1,2,3-triazole | rsc.org |

| This compound | Ethylating Agent (e.g., Ethyl Bromide) | 1-ethyl-4,5-diiodo-1,2,3-triazole & 2-ethyl-4,5-diiodo-1,2,3-triazole | rsc.org |

Factors Governing N-Alkylation Regioselectivity and Yield

Steric Hindrance: This is a primary factor influencing regioselectivity. For 1,2,3-triazoles substituted at both the 4 and 5 positions, such as the 4,5-diiodo variant, alkylation is preferentially directed to the N2 position. researchgate.netscielo.br The substituents at C4 and C5 create steric congestion around the adjacent N1 and N3 atoms, making the N2 atom a more accessible site for the incoming alkyl group. researchgate.netscielo.br This effect is more pronounced with bulkier alkylating agents. For example, alkylation of a related triazole with the sterically demanding trityl chloride showed a significant preference for the less hindered N2 position. ekb.eg Studies on the closely related 4,5-dibromo-1,2,3-triazole have shown that good to excellent N2 selectivity can be achieved. acs.orgacs.org

Nature of the Alkylating Agent: The size and reactivity of the alkylating agent play a crucial role. bhu.ac.inacs.org Bulkier agents tend to increase N2 selectivity due to steric factors. acs.org For instance, in the alkylation of a sterically crowded bis-trimethylsilyl triazole, ethyl bromide and methyl bromoacetate (B1195939) led exclusively to N2 products, whereas the smaller methyl iodide was found to be less selective. acs.org

Electronic Effects: The electronic properties of the substituents on the triazole ring can also influence the nucleophilicity of the different nitrogen atoms. scielo.br While the iodine atoms in this compound are primarily considered for their steric bulk, their electron-withdrawing nature can also modulate the reactivity of the triazole nitrogens.

Reaction Conditions: Other variables such as the choice of solvent, base, and temperature can impact the regioselectivity and yield. researchgate.net The use of specific metal salts, such as thallium or silver salts of the triazole, has been noted to confer a degree of selectivity in reactions with iodoalkanes. ekb.eg

| Factor | Effect on Regioselectivity | Observation/Example | Reference |

|---|---|---|---|

| Steric Hindrance at C4/C5 | Favors N2-alkylation | Substituents at both 4 and 5 positions direct the reaction to the N2 position due to disfavored steric interactions at N1/N3. | researchgate.netscielo.br |

| Bulky Alkylating Agent | Increases N2 selectivity | Alkylation with trityl chloride shows a significant preference for the less hindered N2 position. Ethyl bromide is more N2-selective than methyl iodide. | ekb.egacs.org |

| Metal Salts | Can improve selectivity | Reaction of thallium or silver salts of 1,2,3-triazoles with iodoalkanes can result in some selectivity. | ekb.eg |

| Solvent, Base, Temperature | Influences outcome | Regioselectivity is a multivariable issue influenced by the electrophile, solvent, base, and temperature. | researchgate.net |

Chemical Transformations and Reactivity Profiling of 4,5 Diiodo 1h 1,2,3 Triazole

Metal-Mediated Cross-Coupling Reactions Involving Carbon-Iodine Bonds

The carbon-iodine bonds in 4,5-diiodo-1H-1,2,3-triazole are amenable to a variety of metal-catalyzed cross-coupling reactions, providing a powerful tool for the synthesis of complex, functionalized 1,2,3-triazole scaffolds. These reactions, including the Suzuki and Stille cross-coupling, facilitate the formation of carbon-carbon bonds, allowing for the introduction of aryl, and other organic fragments onto the triazole core. researchgate.netrsc.org

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4- and 5-halo-1,2,3-triazoles with boronic acids is a notable example. researchgate.netrsc.org This method has been successfully employed for the arylation of the triazole ring, even with chloro-substituted triazoles, which are typically less reactive. rsc.org The use of an expanded-ring N-heterocyclic carbene palladium complex in water highlights the development of more environmentally benign "green chemistry" protocols for these transformations. rsc.org

Mechanistic Pathways and Ligand Effects in Cross-Coupling

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The nature of the ligand on the palladium catalyst plays a crucial role in the efficiency and selectivity of the reaction. For instance, expanded-ring N-heterocyclic carbene ligands have been shown to be highly effective for the cross-coupling of halo-1,2,3-triazoles. rsc.org These ligands can enhance the catalytic activity and stability of the palladium complex, facilitating the coupling of even less reactive chloro-substituted triazoles. rsc.org

Synthesis of Diverse Functionalized 1,2,3-Triazole Scaffolds via Cross-Coupling

Cross-coupling reactions of diiodo-1,2,3-triazoles provide access to a wide range of functionalized 1,2,3-triazole scaffolds. For example, the Suzuki-Miyaura coupling with various arylboronic acids allows for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. researchgate.netrsc.org This methodology has been utilized to prepare a variety of derivatives with different substitution patterns, demonstrating the versatility of this approach for creating diverse molecular architectures. researchgate.netrsc.orgnih.gov The ability to sequentially functionalize the 4- and 5-positions of the triazole ring further expands the synthetic possibilities.

Nucleophilic Substitution and Halogen-Lithium Exchange Reactions

The bromine atoms in 4,5-dibromo-1H-1,2,3-triazole can be displaced by nucleophiles, and this reactivity is expected to be similar for the diiodo analog. Furthermore, halogen-lithium exchange reactions provide a powerful method for the introduction of various functional groups at the C4 and C5 positions of the triazole ring. rsc.org

Bromine-Lithium Exchange in Dibromo-Triazole Precursors and its Extension to Diiodo Analogs

The bromine-lithium exchange reaction is well-established for 4,5-dibromo-1H-1,2,3-triazole and its N-substituted derivatives. rsc.org Treatment with butyllithium (B86547) at low temperatures selectively generates a lithiated intermediate at the 5-position. rsc.org This lithiated species can then be trapped with various electrophiles. rsc.org This methodology is readily extendable to this compound, where the more reactive carbon-iodine bond would facilitate the iodine-lithium exchange.

Introduction of Various Functional Groups at Triazole C-Positions

Following halogen-lithium exchange, a diverse array of functional groups can be introduced at the C4 and C5 positions of the triazole ring. Quenching the lithiated intermediates with electrophiles such as carbon dioxide, benzophenone, or disulfides leads to the formation of carboxylic acids, alcohols, and thioethers, respectively. rsc.org This two-step sequence of halogen-lithium exchange followed by electrophilic trapping is a highly versatile strategy for the synthesis of a wide range of 4,5-disubstituted-1,2,3-triazoles. rsc.orgekb.eg

Electrophilic Functionalization of the this compound Ring System

The this compound ring system can undergo electrophilic substitution reactions, although the presence of the two deactivating iodine atoms can influence the reactivity. A notable example is the nitration of N-alkylated 4,5-diiodo-1,2,3-triazoles. rsc.org Treatment with 100% nitric acid leads to the selective replacement of one of the iodine atoms with a nitro group, resulting in the formation of monoiodo-mononitro-triazoles. rsc.org The regioselectivity of this reaction is influenced by the nature of the N-alkyl substituent. rsc.org

Table 1: Cross-Coupling Reactions of Halogenated 1,2,3-Triazoles

| Reactant | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 4- and 5-halo-1,2,3-triazoles | Arylboronic acids | Expanded-ring N-heterocyclic carbene palladium complex in water | 1,4,5-trisubstituted-1,2,3-triazoles | rsc.org |

| 5-iodo-1,2,3-triazoles | Phenylboronic acids | Pd-catalyst | 5-phenyl-1,2,3-triazoles | researchgate.net |

| 1-aryl-1H-1,2,3-triazoles | (Hetero)aryl bromides | TMPMgBu, Pd-catalyst | ortho-arylated N-aryl-1,2,3-triazoles | nih.gov |

Table 2: Halogen-Lithium Exchange and Functionalization of Dihalo-1,2,3-Triazoles

| Reactant | Reagent 1 | Reagent 2 (Electrophile) | Product | Reference |

|---|---|---|---|---|

| 4,5-Dibromo-2-methoxymethyl-2H-1,2,3-triazole | Butyllithium | Diphenyl disulfide | 2-Methoxymethyl-4-phenylsulfanyl-2H-1,2,3-triazole | rsc.org |

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | Butyllithium | Carbon dioxide | 4-Bromo-1-methoxymethyl-1H-1,2,3-triazole-5-carboxylic acid | rsc.org |

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | Butyllithium | Benzophenone | 4-Bromo-5-(hydroxydiphenylmethyl)-1-methoxymethyl-1H-1,2,3-triazole | rsc.org |

| 4,5-Dibromo-1-benzyl-1H-1,2,3-triazole | Butyllithium | Dimethyl disulfide | 1-Benzyl-4-bromo-5-methylsulfanyl-1H-1,2,3-triazole | rsc.org |

Table 3: Electrophilic Functionalization of this compound Derivatives

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| N-alkyl-4,5-diiodo-1,2,3-triazoles | 100% Nitric acid | N-alkyl-monoiodo-mononitro-triazoles | rsc.org |

Nitration Reactions of N-Alkyl-Diiodo-Triazoles

The direct nitration of this compound is challenging due to the compound's instability in acidic conditions. core.ac.uk Consequently, a common strategy involves the initial N-alkylation of the triazole ring, followed by nitration of the more stable N-alkylated derivatives. core.ac.ukrsc.org

N-alkylation of this compound with electrophiles like methyl iodide or ethyl iodide typically proceeds in the presence of a weak base such as potassium carbonate, yielding a mixture of N1 and N2-alkylated tautomers. core.ac.uk These isomers can be separated using column chromatography. core.ac.uk

The subsequent nitration of these N-alkyl-4,5-diiodo-1,2,3-triazoles is effectively achieved using 100% nitric acid. core.ac.ukrsc.org This reaction demonstrates a notable reactivity pattern where one of the iodine atoms is displaced by a nitro group, resulting in the formation of monoiodo-mononitro-triazole derivatives. core.ac.ukrsc.org For instance, the nitration of 1-methyl-4,5-diiodo-1,2,3-triazole selectively yields 1-methyl-4-nitro-5-iodo-1,2,3-triazole. rsc.org The structures of these nitrated products have been unequivocally confirmed through methods including X-ray crystal analysis. core.ac.ukrsc.org The introduction of the electron-withdrawing nitro group significantly alters the electronic properties of the triazole ring.

Table 1: Nitration of N-Alkyl-4,5-diiodo-1,2,3-triazoles

| Starting Material | Reagent | Product(s) | Reference |

|---|---|---|---|

| 1-Methyl-4,5-diiodo-1,2,3-triazole | 100% HNO₃ | 1-Methyl-4-nitro-5-iodo-1,2,3-triazole | rsc.org |

| 2-Methyl-4,5-diiodo-1,2,3-triazole | 100% HNO₃ | 2-Methyl-4-nitro-5-iodo-1,2,3-triazole | core.ac.ukrsc.org |

| 1-Ethyl-4,5-diiodo-1,2,3-triazole | 100% HNO₃ | 1-Ethyl-4-nitro-5-iodo-1,2,3-triazole | core.ac.ukrsc.org |

| 2-Ethyl-4,5-diiodo-1,2,3-triazole | 100% HNO₃ | 2-Ethyl-4-nitro-5-iodo-1,2,3-triazole | rsc.org |

Other Electrophilic Reactivity Patterns

Beyond nitration, the electrophilic reactivity of this compound and its derivatives primarily involves reactions at the ring nitrogen atoms. The triazole ring itself is generally resistant to electrophilic substitution at carbon due to the electron-withdrawing nature of the multiple nitrogen atoms. bhu.ac.in

N-Alkylation and N-Acylation: As mentioned previously, N-alkylation is a key transformation, readily occurring with alkyl halides or other alkylating agents. thieme-connect.de Similarly, N-acylation can be achieved using acyl halides or anhydrides. bhu.ac.inthieme-connect.de The acylation typically occurs first at the N1 position, but the acyl group may migrate to the more thermodynamically stable N2 position upon heating or treatment with a base. bhu.ac.in The presence of bulky substituents at the C4 and C5 positions, such as iodine, sterically favors electrophilic attack at the N2 position. scielo.br

Halogenation: While the subject compound is already di-iodinated, the electrophilic halogenation of related triazoles is well-documented. For example, 2-methyl-1,2,3-triazole can be brominated at the C4 and C5 positions in the presence of an iron catalyst. bhu.ac.in This indicates that the triazole ring can undergo electrophilic halogenation under specific conditions, although this is not a forward reaction for the already halogenated this compound.

Cycloaddition Reactions and Heterocycle Annulation with Diiodo-Triazole Substrates

The this compound scaffold serves as a valuable building block for the synthesis of more complex heterocyclic systems, including annulated structures. This can be achieved through reactions that utilize the triazole ring itself or leverage the reactivity of the carbon-iodine bonds.

1,3-Dipolar Cycloaddition: The triazole ring system can participate in 1,3-dipolar cycloaddition reactions. While specific examples involving this compound as the dipole are not extensively reported, its analog, 4,5-dibromo-1H-1,2,3-triazole, is known to engage in such reactions to form various heterocyclic compounds. This suggests a similar potential for the diiodo derivative to act as a synthon in cycloaddition chemistry.

Heterocycle Annulation via C-I Bond Functionalization: The carbon-iodine bonds in this compound are key functional groups for building annulated systems. Similar to C-Br bonds in dibromo-triazoles, which undergo bromine-lithium exchange to generate lithiated intermediates for further reactions, the C-I bonds are expected to be even more reactive. rsc.org This reactivity can be exploited in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to append new rings onto the triazole core. For example, a double cross-coupling reaction with a suitable difunctional reagent could lead directly to the formation of a new fused ring system. This strategy, leveraging the two reactive C-I bonds, makes this compound a potent precursor for creating novel, rigid, polycyclic heteroaromatic frameworks.

Structural and Electronic Elucidation of 4,5 Diiodo 1h 1,2,3 Triazole and Its Derivatives

Tautomeric Equilibrium and Stability in Iodo-Substituted 1H-1,2,3-Triazoles

The 1,2,3-triazole ring system is characterized by its ability to exist in different tautomeric forms due to the mobility of the proton on the nitrogen atoms. For an unsubstituted 1H-1,2,3-triazole, three potential tautomers exist: the 1H, 2H, and 4H forms. In the case of 4,5-diiodo-1H-1,2,3-triazole, the substitution pattern limits the possibilities, but the equilibrium between the 1H- and 2H- tautomers is a key aspect of its chemistry. The electronic properties and reactivity of the molecule are intrinsically linked to the predominant tautomeric form present under given conditions.

Density Functional Theory (DFT) has become a powerful tool for investigating the stereochemical and electronic features of azole compounds. researchgate.net Theoretical modeling is frequently employed to determine the relative stability of possible tautomers and to understand the factors governing their equilibrium. researchgate.netresearchgate.net

For related heterocyclic systems like 1,2,4-triazoles, quantum-chemical calculations using methods such as SMD/M06-2X/6–311++G(d,p) have been successfully used to calculate the relative stability of different tautomers in various solvents. researchgate.net These studies analyze parameters like NBO charge distribution, dipole moment, and molecular electrostatic potential to predict the most stable form. researchgate.net Similarly, for derivatives of 1,2,3-triazoles, DFT calculations at levels like M062X/6-31G(d,p) have been applied to rationalize reaction outcomes, where factors like hydrogen bonding can significantly stabilize certain transition states and products. researchgate.net

While specific DFT studies detailing the relative energies of the 1H- and 2H-tautomers of this compound are not extensively reported in the provided context, the established methodologies confirm that computational chemistry provides critical insights into the tautomeric preferences of such substituted triazole systems.

The study of N-alkylation products provides experimental evidence for the existence of different tautomeric forms and their relative reactivity. The alkylation of this compound has been shown to yield a mixture of isomers, confirming the accessibility of different nitrogen atoms for substitution. rsc.org

Specifically, the N-alkylation of this compound can result in the formation of two distinct tautomeric products: the 1-alkyl and 2-alkyl derivatives. rsc.org The structures of 2-methyl-4,5-diiodo-1,2,3-triazole and 1-ethyl-4,5-diiodo-1,2,3-triazole have been unambiguously confirmed through X-ray crystal analysis, demonstrating that both N1 and N2 positions are reactive sites for alkylation. rsc.org This outcome underscores that the tautomeric equilibrium influences the synthetic results, leading to different constitutional isomers. The ratio of these products can often be influenced by reaction conditions, such as the alkylating agent, base, and solvent, which can favor either kinetic or thermodynamic control.

| Alkyl Group | Isomer Formed | Method of Confirmation | Reference |

|---|---|---|---|

| Methyl | 2-Methyl-4,5-diiodo-1,2,3-triazole | X-ray Crystal Analysis | rsc.org |

| Ethyl | 1-Ethyl-4,5-diiodo-1,2,3-triazole | X-ray Crystal Analysis | rsc.org |

Crystallographic Analysis of this compound Derivatives

Crystallographic analysis is the definitive method for elucidating the three-dimensional structure of molecules in the solid state. It provides precise information on bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that dictate crystal packing.

Single-crystal X-ray diffraction has been instrumental in confirming the structures of various derivatives of this compound. This technique has been used to verify the regiochemistry of N-alkylation reactions and to study the structure of resulting triazolium salts.

Confirmed structures include:

2-Methyl-4,5-diiodo-1,2,3-triazole : The structure was confirmed by X-ray analysis, establishing the N2-methylation of the diiodotriazole ring. rsc.org

1-Ethyl-4,5-diiodo-1,2,3-triazole : X-ray analysis confirmed the formation of the N1-ethylated isomer. rsc.org

4,5-Diiodo-1,3-dimesityl-1,2,3-triazolium salts : The crystal structures of these salts with various anions (e.g., halides, tetrafluoroborate (B81430), acetate) have been determined, providing insight into their complex aggregations. nih.gov

The presence of two iodine atoms on the 1,2,3-triazole ring makes its derivatives excellent candidates for forming strong and directional non-covalent interactions, particularly halogen bonds (XB). nih.gov A halogen bond is an interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as an anion or a Lewis base. nih.gov

The crystal structures of 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts reveal diverse and complex supramolecular aggregations driven by halogen bonding between the C–I bonds of the triazolium cation and the associated anions. nih.gov The nature of the anion directly influences the resulting solid-state architecture. nih.gov

| Anion | Aggregation State | Conformation/Shape | Reference |

|---|---|---|---|

| Chloride, Bromide, Iodide | Tetramer | Saddle | nih.gov |

| Tetrafluoroborate | Trimer | Chinese Lantern | nih.gov |

| Trifluoroacetate (B77799) | Dimer | Boat | nih.gov |

| Acetate (B1210297) | Dimer | Rectangle | nih.gov |

| Polyiodide | Linear Polymer | - | nih.gov |

In addition to halogen bonding, other interactions such as π-π stacking can play a role in the crystal packing of triazole-based compounds, as confirmed by Hirshfeld surface analysis in related systems. jyu.fimdpi.com These combined forces are critical in crystal engineering and the design of materials with specific solid-state properties.

Spectroscopic Characterization in Advanced Research Contexts

The characterization of this compound and its derivatives relies on a suite of spectroscopic techniques. These methods are essential for confirming the identity, purity, and structure of newly synthesized compounds. Research on iodo-nitro-triazoles derived from this compound reports that all new compounds were fully characterized using NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy, alongside elemental analysis. rsc.org

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. For example, in related 1H-1,2,3-triazole derivatives, the proton on the triazole ring typically appears as a singlet in the ¹H NMR spectrum. nih.gov The chemical shifts of the carbon atoms in the ring provide further confirmation of the molecular structure.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule. The spectra of these triazole derivatives would show characteristic absorption bands corresponding to C-N, N-N, and N-H (in the parent compound) stretching and bending vibrations.

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a compound, which in turn confirms its elemental composition. nih.gov This technique is crucial for verifying the successful synthesis of the target molecules.

These spectroscopic techniques, when used in combination, provide a comprehensive and unambiguous characterization of the molecular structure of this compound and its various synthetic derivatives.

Nuclear Magnetic Resonance (NMR) for Structural Assignment of Derivatized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. In the study of this compound derivatives, both ¹H and ¹³C NMR are instrumental in confirming the successful synthesis and substitution patterns of these compounds. rsc.orgresearchgate.net

The ¹H NMR spectra of 1,4-disubstituted 1,2,3-triazole derivatives typically exhibit a characteristic singlet for the H5 proton of the triazole ring in the range of δ 8.00–8.75 ppm. mdpi.com The specific chemical shift and coupling constants of protons on substituent groups provide definitive evidence for the structure of the derivatized compounds. For instance, in a series of 1H-1,2,3-triazole derivatives of metronidazole, the ¹H NMR spectrum of one compound showed two distinct singlets at δ 8.13 and 7.99, corresponding to the 1H-imidazole and 1H-1,2,3-triazole protons, respectively. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The chemical shifts of the C4 and C5 carbons of the triazole ring are particularly diagnostic, typically appearing in the ranges of 139.27–148.64 ppm and 122.46–127.49 ppm, respectively, for 1,4-disubstituted 1,2,3-triazoles. mdpi.com The presence and chemical shifts of other carbon signals in the spectrum confirm the identity and attachment of various substituents. For example, in the synthesis of novel 4,5-dihydro-1H- mdpi.comnih.govnih.gov-triazoline derivatives, the aromatic carbons were observed in the range of 7.40–6.60 ppm, while a new stereocenter at C-7 appeared as a singlet around 6.00 ppm. mdpi.com Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed for more complex structures to establish connectivity between protons and carbons, leading to a complete and unambiguous structural assignment. researchgate.netrsc.org

Table 1: Representative NMR Data for 1,2,3-Triazole Derivatives

| Compound/Derivative Type | Nucleus | Chemical Shift (δ, ppm) | Characteristic Signal | Reference |

| 1,4-Disubstituted 1,2,3-Triazoles | ¹H | 8.00–8.75 | H5 proton of triazole ring (singlet) | mdpi.com |

| 1,4-Disubstituted 1,2,3-Triazoles | ¹³C | 122.46–127.49 | C5 of triazole ring | mdpi.com |

| 1,4-Disubstituted 1,2,3-Triazoles | ¹³C | 139.27–148.64 | C4 of triazole ring | mdpi.com |

| 1H-1,2,3-Triazole derivative of metronidazole | ¹H | 8.13 | 1H-imidazole proton (singlet) | nih.gov |

| 1H-1,2,3-Triazole derivative of metronidazole | ¹H | 7.99 | 1H-1,2,3-triazole proton (singlet) | nih.gov |

| 4,5-Dihydro-1H- mdpi.comnih.govnih.gov-Triazoline derivative | ¹H | ~6.00 | C-7 stereocenter (singlet) | mdpi.com |

Infrared Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a characteristic spectrum is generated that provides a "fingerprint" of the compound. For this compound and its derivatives, IR spectroscopy is crucial for confirming the presence of the triazole ring and any introduced functional moieties.

The IR spectra of triazole compounds exhibit several characteristic absorption bands. nih.gov For instance, N-H stretching vibrations in 1,2,4-triazole (B32235) are observed around 3126 cm⁻¹. researchgate.net The C=C aromatic stretching vibrations typically appear in the region of 1529-1483 cm⁻¹, while the -N=N- stretching vibration is found near 1543 cm⁻¹. researchgate.net The specific positions of these bands can be influenced by the nature and position of substituents on the triazole ring.

In the characterization of derivatized 1,2,3-triazoles, IR spectroscopy provides clear evidence for the incorporation of new functional groups. rsc.org For example, the introduction of a carbonyl group in acyl derivatives of 4,5-dihydro-1H-1,2,4-triazol-5-ones is confirmed by the appearance of strong C=O stretching bands in the range of 1685-1745 cm⁻¹. nih.gov Similarly, the presence of a nitro group in nitrated derivatives of diiodo-triazoles is indicated by its characteristic absorption bands. rsc.org A comparative analysis of the IR spectra of the starting materials and the final products allows for a definitive confirmation of the intended chemical transformation. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for Triazole Derivatives

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Reference |

| N-H (in 1,2,4-triazole) | Stretching | ~3126 | researchgate.net |

| C-H (aromatic) | Stretching | 3032-3097 | researchgate.net |

| C=C (aromatic) | Stretching | 1483-1529 | researchgate.net |

| -N=N- | Stretching | ~1543 | researchgate.net |

| C=O (in triazol-5-ones) | Stretching | 1685-1745 | nih.gov |

| C=N (in triazol-5-ones) | Stretching | ~1610 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Novel Synthesized Entities

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the characterization of novel synthesized compounds, providing an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula. For newly synthesized derivatives of this compound, HRMS serves as a definitive method to verify their identity.

The process involves ionizing the sample, typically using techniques like electrospray ionization (ESI), and then separating the ions based on their m/z ratio in a high-resolution mass analyzer. The resulting mass spectrum provides the exact mass of the molecular ion, which can then be compared to the calculated theoretical mass for the proposed structure.

For example, in the synthesis of a series of 1H-1,2,3-triazole derivatives of metronidazole, HRMS was used to confirm the structures of the synthesized compounds. nih.gov The high-resolution mass spectrometric data for one such derivative, with a protonated molecule [M+H]⁺, was found to be 317.1141, which supported the proposed structure. nih.gov Similarly, for another compound in the series, the [M+H]⁺ peak was observed at 321.0842, further validating its structure. nih.gov The use of tandem mass spectrometry (MS/MS) can provide additional structural information by fragmenting the molecular ion and analyzing the resulting daughter ions, which can help in distinguishing between isomers. nih.govmdpi.com

Table 3: Example of HRMS Data for a 1H-1,2,3-Triazole Derivative

| Compound | Ionization Mode | Calculated m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) | Reference |

| 1H-1,2,3-Triazole derivative of metronidazole | ESI | - | 317.1141 | nih.gov |

| Metronidazole carboxylate derivative | ESI | - | 321.0842 | nih.gov |

| Metronidazide | ESI | - | 197.0737 | nih.gov |

Advanced Applications of 4,5 Diiodo 1h 1,2,3 Triazole in Interdisciplinary Research

Role in Medicinal Chemistry and Biological Sciences

The 1,2,3-triazole scaffold is a bioisostere for various functional groups, such as amide or ester bonds, making it a key building block in the design of new therapeutic agents. researchgate.net Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties. researchgate.netfrontiersin.org

Investigation of Anticancer Activity and Cytotoxicity Profiles

Derivatives of 4,5-disubstituted-1,2,3-triazoles have emerged as a promising class of anticancer agents. Research has shown that specific substitutions on the triazole ring can lead to potent cytotoxic activity against various human cancer cell lines. researchgate.net

One of the most significant applications is in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. nih.govresearchgate.net Certain 4,5-disubstituted 1,2,3-triazole derivatives have been identified as potent IDO1 inhibitors, which in turn mitigates tumor growth. nih.govnih.gov For instance, compounds developed from this scaffold showed excellent in vivo antitumor efficacy in Swiss albino mice, with tumor growth inhibition ranging from 79% to 96%. nih.gov Crucially, these potent compounds exhibited their inhibitory activities with negligible cytotoxicity in human breast cancer (MDA-MB-231) cells, highlighting their potential as selective anticancer agents. nih.govresearchgate.net

Other studies on different 1,2,3-triazole hybrids have also demonstrated significant anticancer potential. For example, 1,2,3-triazole-1,3,4-oxadiazole hybrids have shown remarkable inhibition against human colorectal carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. mdpi.com Specifically, certain compounds exhibited inhibitory activity several times that of the standard drug 5-fluorouracil (B62378). mdpi.com Similarly, new 1,2,3-triazole linked tetrahydrocurcumin (B193312) derivatives have shown potent cytotoxic activity against HCT-116 and A549 (human lung adenocarcinoma) cell lines. nih.gov

| Compound Class | Cell Line | Activity | Reported IC₅₀ Values |

|---|---|---|---|

| 4,5-disubstituted 1,2,3-triazoles | MDA-MB-231 (Breast Cancer) | IDO1 Inhibition / Anticancer | Negligible cytotoxicity reported nih.govresearchgate.net |

| 1,2,3-triazole linked tetrahydrocurcumin (Compd. 4g) | HCT-116 (Colon Carcinoma) | Anticancer | 1.09 ± 0.17 μM nih.gov |

| 1,2,3-triazole-1,3,4-oxadiazole hybrid (Compd. 13) | MCF-7 (Breast Cancer) | Anticancer | Exerted 24-fold activity of 5-fluorouracil mdpi.com |

| Bergenin-triazole hybrids | A549 (Lung Cancer) & HeLa (Cervical Cancer) | Anticancer | 1.33 to 9.9 µM nih.gov |

Evaluation of Antimicrobial Efficacy and Mechanisms

The 1,2,3-triazole nucleus is a core component of many compounds screened for antimicrobial properties. researchgate.net The structural versatility of triazole derivatives allows for the development of agents effective against a range of microbial pathogens, including drug-resistant strains. ptfarm.pl

Studies on various 1,2,4-triazole (B32235) derivatives, a closely related isomer, have shown significant antibacterial and antifungal activity. For instance, certain 4,5-disubstituted-1,2,4-triazole-3-thiols were found to be active against gram-positive cocci. scirp.org Other research into 1,2,4-triazole compounds has identified derivatives with potent activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The mechanism of action for some triazole-based antimicrobials involves the inhibition of essential microbial enzymes, such as DNA gyrase. nih.gov

While much of the specific data pertains to the 1,2,4-triazole isomer, the broad antimicrobial potential of the triazole scaffold is well-established. frontiersin.orgptfarm.pl Synthesized 1,4-disubstituted-1,2,3-triazole compounds have also been identified as potential antimicrobial agents against both Gram-positive and Gram-negative bacterial strains, as well as fungi like Candida albicans. researchgate.net

| Compound Class | Target Microorganism | Activity | Reported MIC Values |

|---|---|---|---|

| Fluoroquinolone-Triazole Hybrids | Various Bacteria | Antibacterial | 0.125 to 64 μg/mL nih.gov |

| 4-Amino-1,2,4-triazole Derivatives | E. coli, B. subtilis, P. aeruginosa | Antibacterial | 5 µg/mL (for trichloromethyl derivative) nih.gov |

| 1,2,4-Triazole Schiff Bases | S. epidermidis | Antibacterial | 9 μg/mL nih.gov |

| 1,4-Disubstituted 1,2,3-triazoles | P. aeruginosa, C. albicans | Antimicrobial | MICs as low as 1.08-1.20 µM reported researchgate.net |

Enzyme Inhibition Studies (e.g., Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors)

A highly promising application of 4,5-disubstituted-1,2,3-triazoles is in the selective inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.netnih.gov IDO1 is an immunomodulatory enzyme that is overexpressed in many tumor cells. nih.gov By catalyzing the degradation of the essential amino acid L-tryptophan, IDO1 helps cancer cells evade the immune system. nih.govnih.gov Therefore, inhibiting IDO1 is a key strategy in cancer immunotherapy. nih.gov

Researchers have developed series of 4,5-disubstituted 1,2,3-triazole derivatives that act as potent and selective IDO1 inhibitors. nih.govnih.gov Biochemical and biophysical studies led to the identification of several compounds with IC₅₀ values in the low nanomolar range. researchgate.netnih.gov These compounds effectively block the immunosuppressive tryptophan catabolism pathway, which in turn can restore T-cell function and induce an immune response against cancer cells. nih.govnih.gov The 4,5-disubstituted 1,2,3-triazole scaffold was specifically chosen for its potential to interact with both the heme group and key amino acid residues, like Ser-167, in the active site of the IDO1 enzyme, providing higher potency and specificity. nih.gov

| Compound Class | Target Enzyme | Activity | Reported IC₅₀ Values |

|---|---|---|---|

| 4,5-disubstituted 1,2,3-triazoles (Compds. 3i, 4i, 4k) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Potent and selective inhibition | Low nanomolar range researchgate.netnih.gov |

| Halogen-substituted mono-aryl 1,2,3-triazoles (Compds. 2j, 3i, 3j) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Strong inhibition | 70–200 nM nih.gov |

| 1,2,3-triazole-1,3,4-oxadiazole hybrid (Compd. 12) | Thymidylate Synthase (TS) | Enzyme Inhibition | 2.52 µM mdpi.com |

| 1,2,3-triazole-1,3,4-oxadiazole hybrid (Compd. 13) | Thymidylate Synthase (TS) | Enzyme Inhibition | 4.38 µM mdpi.com |

Structure-Activity Relationships of Iodo-Triazole Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of iodo-triazole derivatives. Studies have shown that the nature and position of substituents on the triazole ring significantly influence biological activity. nih.govacs.org

In the context of IDO1 inhibitors, SAR studies revealed that mono-aryl substitutions on the triazole ring were generally more potent than diaryl substitutions. nih.gov Specifically, among halogen-substituted mono-aryl 1,2,3-triazoles, certain compounds showed strong IDO1 inhibition potency with IC₅₀ values between 70 and 200 nM. nih.gov This suggests that specific electronic and steric properties conferred by the substituents are critical for effective binding to the enzyme's active site.

Molecular Docking and Computational Pharmacology for Drug Design

Molecular docking and other computational methods are invaluable tools for designing and understanding the mechanism of action of triazole-based drugs. nih.govnih.gov These techniques allow researchers to visualize and predict how a compound will interact with its biological target at the molecular level. nih.govuobaghdad.edu.iq

For the 4,5-disubstituted 1,2,3-triazole IDO1 inhibitors, molecular docking studies were used to explain their high affinity and selectivity. nih.govnih.gov These studies hypothesized that the triazole scaffold could effectively interact with the heme group and the Ser-167 residue within the IDO1 active site. nih.gov Similarly, for other 1,2,3-triazole derivatives designed as anticancer agents, docking studies have helped to identify key interactions with target proteins, such as cyclin-dependent kinase 2 (CDK2) or thymidylate synthase. mdpi.comnih.gov

In the field of antimicrobial research, molecular docking has been used to identify crucial interactions between 1,2,4-triazole derivatives and microbial proteins, providing a rationale for their observed antibacterial and antifungal activities. ijper.orgresearchgate.net These computational insights are essential for the rational design of new, more potent inhibitors and for optimizing lead compounds in the drug discovery process. nih.govnih.gov

Contributions to Material Science and Advanced Functional Materials

Beyond its biomedical importance, the 4,5-diiodo-1H-1,2,3-triazole scaffold is a valuable building block in material science. The triazole ring itself is utilized in various industrial applications, including the development of polymers, pigments, and materials for supramolecular chemistry. researchgate.net

The true versatility of this compound in this field lies in the reactivity of its carbon-iodine bonds. These bonds provide two reactive sites for further functionalization, allowing the triazole to act as a programmable linker or ligand. For example, derivatives like 1H-1,2,3-triazole-4,5-dithiolates, which can be synthesized from di-iodo precursors, are used to create novel metal complexes with specific electronic and thermal properties. rsc.orgnih.gov These complexes, involving metals such as Nickel, Palladium, and Titanium, are studied for their unique coordination chemistry and potential applications in catalysis or as advanced materials. rsc.orgnih.gov The thermal decomposition of these metal-triazole complexes can lead to the formation of other interesting materials through the controlled elimination of molecules like nitrogen and carbon monosulfide. rsc.org The ability to create such diverse and functional materials makes this compound a key intermediate in the synthesis of advanced functional materials. researchgate.netorganic-chemistry.org

Development of Novel Organic Materials and Polymers

The di-iodinated triazole core of this compound serves as a valuable scaffold for the construction of innovative organic materials and polymers. The presence of two iodine atoms allows for a variety of chemical transformations, enabling the synthesis of complex molecular architectures.

One notable application is in the formation of polymers through cycloaddition reactions. For instance, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization of azido-alkyne derivatives can produce polymers composed of 1,4-disubstituted 1,2,3-triazole units. mdpi.com Similarly, Huisgen cycloaddition can lead to polymers containing both 1,4- and 1,5-disubstituted triazole units. mdpi.com These polymerization methods offer a pathway to materials with a high density of triazole rings, which can impart desirable properties such as thermal stability and specific solubility characteristics.

Furthermore, the derivatization of the triazole ring opens up possibilities for creating materials with tailored functionalities. For example, the synthesis of 4,5-disubstituted-1H-1,2,3-triazoles containing various electron-donating or -withdrawing groups has been achieved through a two-step process involving a palladium-catalyzed Sonogashira cross-coupling reaction followed by a 1,3-dipolar cycloaddition. researchgate.net This approach allows for the fine-tuning of the electronic and physical properties of the resulting materials.

Application in the Synthesis of Optoelectronic or Sensing Materials

The unique electronic properties of the 1,2,3-triazole ring, combined with the potential for functionalization, make this compound a promising candidate for the development of optoelectronic and sensing materials.

Derivatives of 1,2,4-triazole, a related heterocyclic system, have shown significant potential in optoelectronics, exhibiting strong emission properties. mdpi.com These compounds, often featuring donor-acceptor structures connected through π-conjugated systems, are being investigated for use in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The electron-deficient nature of the triazole core makes it a suitable component for electron-transporting materials in such devices. researchgate.net

In the realm of chemical sensing, functionalized triazole derivatives have demonstrated the ability to detect a variety of analytes, including metal ions and anions. nanobioletters.com The mechanism of sensing often involves the interaction of the analyte with the triazole ring or its substituents, leading to a measurable change in properties such as color or fluorescence. nanobioletters.com For instance, triazole-containing phenylene-vinylene derivatives have been shown to be highly selective for the detection of Fe2+ ions. nanobioletters.com The development of triazole-based chemosensors, including those incorporated into metal-organic frameworks (MOFs) and nanosensors, is an active area of research. nanobioletters.com

Engagement in Supramolecular Chemistry and Crystal Engineering

The ability of this compound and its derivatives to participate in non-covalent interactions, particularly halogen bonding, makes it a valuable tool in supramolecular chemistry and crystal engineering. These interactions allow for the controlled assembly of molecules into well-defined, higher-order structures.

Halogen Bonding Interactions Involving Carbon-Iodine Bonds

A key feature of this compound is the presence of two carbon-iodine (C-I) bonds, which can act as potent halogen bond donors. Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov This interaction is highly directional and tunable, making it a powerful tool for controlling the self-assembly of molecules in the solid state.

Research has shown that 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts exhibit diverse aggregation behaviors driven by halogen bonding between the C-I bonds and various anions. nih.gov The nature of the anion significantly influences the resulting supramolecular architecture.

Controlled Aggregation and Self-Assembly of Triazolium Salts

The interplay between halogen bonding and the nature of the counter-anion leads to the controlled aggregation and self-assembly of 4,5-diiodo-1,2,3-triazolium salts into distinct supramolecular structures. nih.gov For example, when the anion is a halide (chloride, bromide, or iodide), the triazolium salts form tetrameric structures with a saddle conformation. nih.gov In contrast, with tetrafluoroborate (B81430) as the anion, a trimeric assembly with a "Chinese lantern" shape is observed. nih.gov The use of trifluoroacetate (B77799) or acetate (B1210297) anions results in the formation of dimers with boat and rectangle conformations, respectively. nih.gov Furthermore, these triazolium salts can form linear polymers in the presence of polyiodide. nih.gov

Table 1: Supramolecular Aggregates of 4,5-Diiodo-1,3-dimesityl-1,2,3-triazolium Salts

| Anion | Supramolecular Structure | Conformation |

| Chloride, Bromide, Iodide | Tetramer | Saddle |

| Tetrafluoroborate | Trimer | Chinese Lantern |

| Trifluoroacetate | Dimer | Boat |

| Acetate | Dimer | Rectangle |

| Polyiodide | Linear Polymer | - |

This table summarizes the diverse aggregation behaviors of 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium salts with different anions, as driven by halogen bonding interactions. nih.gov

Anion Recognition and Host-Guest Chemistry

The strong halogen bonding capabilities of this compound derivatives also make them effective receptors for anions in host-guest chemistry. nih.gov The electron-deficient nature of the iodinated triazole ring enhances its ability to bind to electron-rich anions. This principle has been demonstrated in the formation of co-crystals, where 4,5-diiodo-1,3-dimesityl-1,2,3-triazolium tetrafluoroborate forms co-crystals with 4,4'-bipyridine (B149096) through halogen bonding. nih.gov

The design of macrocyclic structures containing 1,2,3-triazolium units has further expanded the scope of their application in anion recognition. These macrocycles can act as hosts for various anionic guests, with the binding often leading to a measurable response, such as a change in pH or an optical signal. nih.gov The development of such systems is a testament to the versatility of the triazole framework in constructing sophisticated supramolecular architectures for specific functions.

Computational Chemistry and Theoretical Investigations of 4,5 Diiodo 1h 1,2,3 Triazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For derivatives of 1,2,3-triazole, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(**), are employed to determine various molecular properties. nih.gov These studies are fundamental in understanding the distribution of electrons within the 4,5-diiodo-1H-1,2,3-triazole molecule, which in turn dictates its reactivity.

The electronic properties of triazole derivatives are significantly influenced by the nature and position of substituents on the triazole ring. bohrium.com In the case of this compound, the two iodine atoms are expected to have a substantial impact on the electron density distribution due to their electron-withdrawing nature. DFT calculations can quantify this effect by mapping the molecular electrostatic potential (MEP), which highlights regions of positive and negative electrostatic potential on the molecular surface. These maps are valuable for predicting how the molecule will interact with other chemical species.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov For instance, a smaller energy gap generally implies higher reactivity. nih.gov In related triazole systems, the HOMO and LUMO distributions are often localized on specific parts of the molecule, which can be used to predict the sites of electrophilic and nucleophilic attack.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Representative Global Reactivity Descriptors Calculated for a Triazole Derivative

| Parameter | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in the electron distribution or charge transfer. |

This table presents representative descriptors and their significance, which are typically calculated in DFT studies of triazole derivatives.

Quantum Chemical Calculations for Tautomeric Preferences and Energetics

Tautomerism is a significant aspect of the chemistry of 1,2,3-triazoles. The unsubstituted 1H-1,2,3-triazole can exist in different tautomeric forms, and the presence of substituents can influence the relative stability of these forms. For this compound, the position of the hydrogen atom on the nitrogen atoms of the triazole ring can vary, leading to different tautomers. The N-alkylation of this compound has been observed to produce two distinct tautomers. nih.gov

Quantum chemical calculations are instrumental in determining the preferred tautomeric form of a molecule by calculating the relative energies of the possible tautomers. researchgate.net These calculations can be performed in both the gas phase and in different solvents to understand how the environment affects the tautomeric equilibrium. The relative stabilities of the tautomers are determined by comparing their calculated Gibbs free energies. The tautomer with the lowest Gibbs free energy is the most stable and therefore the most abundant at equilibrium.

For example, in studies of related 1,2,4-triazole (B32235) derivatives, DFT calculations have been successfully used to predict which tautomer (1H, 2H, or 4H) is energetically favored. researchgate.net These studies often reveal that the relative stability can be significantly influenced by the electronic effects of the substituents. In the case of this compound, the strong electron-withdrawing nature of the iodine atoms would likely play a crucial role in determining the most stable tautomeric form.

Table 2: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

|---|---|---|

| 1H-4,5-diiodo-1,2,3-triazole | 0.00 (Reference) | 0.00 (Reference) |

This is a hypothetical table illustrating the type of data generated from quantum chemical calculations on tautomeric preferences. The values would be determined through specific calculations for the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD can provide valuable insights into the conformational preferences and intermolecular interactions of this compound.

Furthermore, MD simulations are particularly useful for studying the interactions of a molecule with its environment, such as a solvent or a biological receptor. pensoft.net By placing the molecule in a simulated box of solvent molecules, one can observe how the solvent affects the molecule's conformation and dynamics. This is crucial for understanding the behavior of this compound in solution. The simulations can also be used to calculate properties such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg) to assess the stability and compactness of the molecule's structure over time.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying the transition states and intermediates that connect reactants and products. For reactions involving this compound, such as substitution or cycloaddition reactions, computational methods can provide a detailed picture of the reaction pathway.

DFT calculations can be used to locate the transition state structures and calculate their energies. nih.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By comparing the activation energies of different possible reaction pathways, chemists can predict which mechanism is most likely to occur.

For example, in the synthesis of substituted 1,2,3-triazoles, DFT calculations have been used to investigate the mechanism of cycloaddition reactions. nih.gov These studies have helped to rationalize the observed regioselectivity of the reactions by comparing the energies of the different possible transition states. Similarly, for reactions involving this compound, computational studies could be used to predict the most favorable sites for nucleophilic or electrophilic attack and to understand the mechanism of substitution of the iodine atoms.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-1,2,3-triazole |

| 1,2,4-triazole |

| 1H-1,2,3-triazole-4,5-dithiolate |

| 1H-4,5-diiodo-1,2,3-triazole |

Future Directions and Emerging Research Avenues for 4,5 Diiodo 1h 1,2,3 Triazole

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

The synthesis of 4,5-diiodo-1H-1,2,3-triazole and its derivatives is increasingly benefiting from the adoption of flow chemistry and other sustainable synthetic methods. rsc.orgscipod.global These modern techniques offer significant advantages over traditional batch processing, including enhanced safety, improved efficiency, and reduced environmental impact. scipod.globalnih.gov

A key advancement is the use of copper-catalyzed cycloaddition reactions in flow reactors. nih.govrsc.org This approach allows for the simple and efficient synthesis of iodo-1,2,3-triazole-containing macrocycles under environmentally friendly conditions. nih.gov The use of heterogeneous catalysts, such as copper-on-charcoal, in continuous flow systems is particularly noteworthy. nih.gov This method not only facilitates the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields but also allows for easy catalyst recovery and reuse, aligning with the principles of green chemistry. nih.govtandfonline.com Researchers have demonstrated that such systems can operate for extended periods without a drop in conversion or yield, highlighting their robustness and potential for industrial-scale production. nih.gov

Furthermore, efforts are being made to develop efficient and viable synthetic routes that minimize waste and avoid harsh reagents. rsc.org The development of one-pot, multicomponent reactions to create fully substituted 1,2,3-triazoles also represents a move towards more sustainable and atom-economical processes. nih.gov

Table 1: Advantages of Flow Chemistry for Triazole Synthesis

| Feature | Description | Benefit |

| Enhanced Safety | Small reaction volumes and better heat dissipation reduce the risk of accidents, especially when handling potentially hazardous intermediates. scipod.global | Safer for industrial and laboratory settings. |

| Increased Efficiency | Continuous processing leads to higher throughput and shorter reaction times compared to batch methods. scipod.globalnih.gov | Faster production and development cycles. |

| Improved Control | Precise control over reaction parameters like temperature, pressure, and residence time leads to higher yields and purity. nih.gov | More consistent and reliable product quality. |

| Sustainability | Reduced solvent usage, potential for catalyst recycling, and integration of in-line purification minimizes environmental footprint. scipod.globalnih.gov | Greener and more cost-effective chemical manufacturing. |

Exploration in New Biological Targets and Therapeutic Areas

The 1,2,3-triazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs. tandfonline.comnih.gov The unique substitution pattern of this compound offers exciting opportunities to develop novel therapeutic agents by exploring new biological targets.

One of the most promising areas is in cancer immunotherapy. Research into 4,5-disubstituted 1,2,3-triazoles has led to the discovery of potent inhibitors of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a crucial therapeutic target as its overexpression helps cancer cells evade the immune system. nih.gov The development of selective IDO1 inhibitors based on the 4,5-disubstituted 1,2,3-triazole scaffold could lead to new treatments for various cancers, neurological disorders, and other immune-mediated diseases. nih.gov

Beyond cancer, the inherent biological activities of triazole derivatives suggest a broad range of potential therapeutic applications. These include roles as antimicrobial, anti-inflammatory, antiviral, and antiparasitic agents. nih.gov The diiodo- substitution provides a handle for further chemical modification, allowing for the fine-tuning of activity and specificity against new and challenging biological targets. The ability of the triazole ring to act as a bioisostere, mimicking other chemical functions to improve properties like solubility and target binding, further enhances its potential in drug discovery. nih.gov

Advanced Materials with Tailored Properties

The presence of a high-nitrogen content and two heavy iodine atoms makes this compound a compelling candidate for the development of advanced energetic materials. The 1,2,3-triazole ring itself is known for its high thermal stability and positive heat of formation, which are desirable properties for energetic compounds. nih.gov

Studies on iodo-nitro triazoles, which can be synthesized from this compound, have shown that they can liberate iodine upon decomposition and possess interesting thermal properties. rsc.org This opens up avenues for creating materials with tailored energy release characteristics. The high density and potential for high detonation performance are key drivers in this area of research. nih.govnsf.govrsc.org The introduction of nitro groups onto the diiodo-triazole core is a strategy being explored to enhance these energetic properties. rsc.org

Furthermore, the ability of 4,5-disubstituted triazoles to act as ligands for metal ions suggests their use in creating coordination polymers and metal-organic frameworks (MOFs). These materials can exhibit a range of functional properties, including catalytic activity, specific electronic behavior, and defined thermal decomposition pathways, making them suitable for various materials science applications. researchgate.net

Table 2: Potential Properties of Energetic Materials Based on this compound Derivatives

| Property | Rationale | Potential Application |

| High Density | Incorporation of heavy iodine atoms. | Enhanced detonation velocity and pressure. |

| High Heat of Formation | Inherent property of the nitrogen-rich triazole ring. nih.gov | Increased energy output. |

| Thermal Stability | The 1,2,3-triazole ring is more stable than the 1,2,4-isomer. nih.gov | Safer handling and storage of energetic materials. |

| Tunable Sensitivity | Modification with other functional groups (e.g., nitro groups). rsc.org | Development of materials with specific initiation requirements. |

Novel Supramolecular Architectures and Self-Healing Materials

The future of materials science lies in creating "smart" materials with dynamic and responsive properties. This compound is an ideal building block for such innovations due to its capacity for forming novel supramolecular architectures, driven by specific non-covalent interactions.

The iodine atoms on the triazole ring are capable of participating in halogen bonding, a highly directional and tunable interaction that is a powerful tool in crystal engineering and supramolecular chemistry. acs.orgnih.govbohrium.comnih.gov This interaction, analogous to the more familiar hydrogen bond, can be used to guide the self-assembly of molecules into well-defined, complex structures such as helices and macrocycles. nih.govacs.org The interplay between halogen bonding and hydrogen bonding (involving the N-H of the triazole ring) can lead to the formation of intricate and stable supramolecular motifs. nih.gov

This capacity for controlled self-assembly is a cornerstone for designing advanced functional materials. A particularly exciting prospect is the development of self-healing materials. rsc.org Polymers incorporating triazole units have already shown promise in this area. nih.govrsc.org The reversible nature of non-covalent bonds, such as halogen bonds, could be harnessed to create polymers that can autonomously repair damage. nih.govyoutube.com For instance, a fracture in a material could be mended by the spontaneous re-formation of halogen bonds across the damaged interface, restoring the material's integrity. The development of such self-healing systems based on this compound could dramatically extend the lifetime and reliability of materials in a wide array of applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4,5-diiodo-1H-1,2,3-triazole, and how can reaction conditions be optimized?

- Methodology : Halogenation of 1H-1,2,3-triazole using iodine sources (e.g., I₂ with HNO₃ or KI/Oxone systems) under controlled temperatures (45–80°C). Solvent choice (e.g., acetic acid or DMSO) and stoichiometric ratios of iodine to substrate are critical for yield optimization. Reaction monitoring via TLC and purification via recrystallization (water-ethanol mixtures) can improve purity. This approach adapts bromination strategies for 4,5-dibromo derivatives .

- Key Considerations : Excess iodine may lead to over-halogenation; inert atmospheres can prevent oxidative side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : To confirm substitution patterns and assess electronic effects of iodine atoms.

- FT-IR : Identify N–H and C–I stretching vibrations (500–600 cm⁻¹).

- X-ray Crystallography : Resolve crystal structure and confirm regioselectivity of iodine substitution.

- Elemental Analysis (EA) : Validate purity and stoichiometry .

- Note : Heavy atom effects from iodine may complicate NMR interpretation; coupling with MS (e.g., ESI-MS) is recommended.

Q. How does the electronic structure of 1H-1,2,3-triazole change upon 4,5-diiodo substitution?

- Methodology : Perform DFT calculations to compare electron density distribution, HOMO-LUMO gaps, and aromaticity with unsubstituted triazole or brominated analogs. Experimental validation via UV-Vis spectroscopy (absorption shifts) and cyclic voltammetry (redox behavior) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodology :

- Reproduce thermal decomposition studies (TGA/DSC) under standardized conditions (heating rate, atmosphere).

- Compare results with computational predictions (e.g., bond dissociation energies using Gaussian software).

- Investigate solvent residues or polymorphic forms via PXRD and DSC .

- Example : Conflicting data may arise from varying crystal packing or impurities; recrystallize samples before testing.

Q. How can this compound be utilized in click chemistry or catalytic applications?

- Methodology :

- Click Chemistry : Employ as a dipolarophile in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize ligand systems (e.g., TBTA) to enhance regioselectivity .

- Catalysis : Functionalize triazole with Pd nanoparticles for Suzuki-Miyaura cross-coupling. Characterize catalytic efficiency using aryl halides and phenylboronic acids in green solvents (e.g., ethanol/water) .

Q. What in vitro models are appropriate for evaluating the biological activity of this compound derivatives?

- Methodology :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth microdilution) and fungi (disk diffusion).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, MDA-MB-231) with dose-response profiling .

- Mechanistic Studies : Molecular docking (AutoDock Vina) to predict binding interactions with targets like estrogen receptors or carbonic anhydrase-II .

Q. How do solvent polarity and hydrogen bonding influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Compare reaction rates in polar aprotic (DMSO) vs. protic (ethanol) solvents using kinetic studies (¹H NMR monitoring).

- Analyze solvent effects on triazole C–H hydrogen bonding via ¹H NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.